1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
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Overview
Description
. This compound features a unique structure that combines an azetidine ring with a triazole moiety, making it an interesting subject for synthetic and application-oriented studies.
Mechanism of Action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to have various biological activities and are used as building blocks in drug discovery .
Triazoles
, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their versatile biological activities and are used in the synthesis of a wide range of pharmaceuticals . Triazoles can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. . This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
For industrial production, a green and cost-effective synthesis method can be employed. This method utilizes commercially available and low-cost starting materials, such as benzylamine, and involves an industry-oriented green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and industrial processes.
Comparison with Similar Compounds
Similar Compounds
Baricitinib: A compound with a similar azetidine moiety, used as a JAK1 and JAK2 inhibitor for treating rheumatoid arthritis.
Azetidine and Oxetane Amino Acid Derivatives: These compounds share the azetidine ring structure and have applications in medicinal chemistry and material science.
Uniqueness
1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole is unique due to its combination of an azetidine ring with a triazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,7-6-13-4-2-1-3-5-13)18-9-14(10-18)8-17-12-15-11-16-17/h1-5,11-12,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDNTVNNOUBZOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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